

# 2,4-Nonadienal CAS number and molecular weight

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## Compound of Interest

Compound Name: 2,4-Nonadienal

Cat. No.: B146766

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## An In-Depth Technical Guide to 2,4-Nonadienal

This technical guide provides a comprehensive overview of **2,4-Nonadienal**, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, biological significance, and relevant experimental protocols.

## Core Data Summary

**2,4-Nonadienal** is an unsaturated aldehyde that exists as several geometric isomers. The most common and studied isomer is the (2E,4E) or trans,trans-form.

## Chemical Identifiers

The primary identifiers for **2,4-Nonadienal** vary by isomer, with the trans,trans isomer being the most frequently cited.

Identifier	(2E,4E)-2,4-Nonadienal	General 2,4-Nonadienal
CAS Number	5910-87-2[1][2]	6750-03-4
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O[3]	C <sub>9</sub> H <sub>14</sub> O
Molecular Weight	138.21 g/mol [2][3]	138.21 g/mol
IUPAC Name	(2E,4E)-nona-2,4-dienal[3]	Nona-2,4-dienal
FEMA Number	3212[2]	3212

## Physicochemical Properties

The following table summarizes the key physical and chemical properties of (E,E)-2,4-Nonadienal.

Property	Value	Source
Appearance	Colorless to pale yellow or green liquid	[1]
Odor	Strong, fatty, green, floral	[2]
Density	0.862 g/mL at 25 °C	[2]
Boiling Point	97-98 °C at 10 mmHg	[2]
Flash Point	86 °C (186.8 °F) - closed cup	[2]
Refractive Index	n <sub>20/D</sub> 1.5207	[2]
Solubility	Insoluble in water; soluble in fixed oils and ethanol	[3]
Vapor Density	>1 (vs air)	[2]

## Biological Significance and Activity

2,4-Nonadienal is a significant molecule in various biological contexts, from food science to toxicology.

## Lipid Peroxidation and Oxidative Stress

2,4-Nonadienal is a well-known secondary product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid. Its presence is often an indicator of lipid peroxidation in biological systems and food products. As a reactive aldehyde, it can contribute to oxidative stress by forming covalent adducts with cellular macromolecules.

## Pro-inflammatory and Cytotoxic Effects

As an  $\alpha,\beta$ -unsaturated aldehyde, 2,4-Nonadienal is an electrophilic species that can react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine.[4] This adduction can

alter protein function and trigger cellular stress responses. Reactive aldehydes are known to activate pro-inflammatory signaling pathways, such as the NF- $\kappa$ B pathway, leading to the expression of inflammatory cytokines.<sup>[5]</sup>

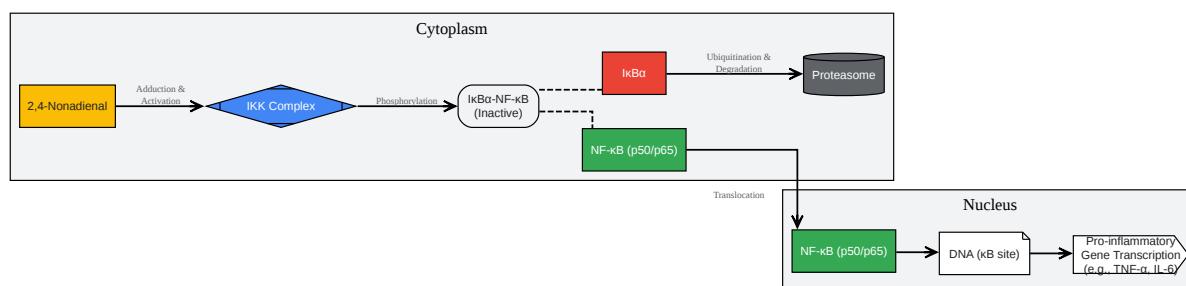
## Genotoxicity

Due to its reactivity, **2,4-Nonadienal** has the potential to form adducts with DNA, leading to genotoxicity. The assessment of DNA damage is a critical aspect of its toxicological evaluation.

## Signaling Pathways

### Proposed Activation of the NF- $\kappa$ B Pro-inflammatory Pathway

While direct studies on **2,4-Nonadienal**'s specific protein targets in the NF- $\kappa$ B pathway are not extensively detailed, a proposed mechanism can be inferred from the known reactivity of similar  $\alpha,\beta$ -unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE). These reactive aldehydes can form adducts with critical cysteine residues in I $\kappa$ B kinase (IKK), leading to its activation. Activated IKK then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for ubiquitination and proteasomal degradation. This releases the NF- $\kappa$ B (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.



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Proposed activation of the canonical NF-κB pathway by **2,4-Nonadienal**.

## Experimental Protocols

### Synthesis of (2E,4E)-2,4-Nonadienal

While a specific, detailed, and publicly available protocol for the synthesis of trans,trans-**2,4-Nonadienal** is not readily found, a general and common approach for the synthesis of  $\alpha,\beta$ -unsaturated aldehydes is through an aldol condensation reaction, followed by dehydration. A plausible route for **2,4-Nonadienal** would involve the reaction of pentanal with acrolein, or a related multi-step synthesis involving Wittig-type reactions to control the stereochemistry of the double bonds. Custom synthesis is available from various chemical suppliers.[6]

### Quantification of 2,4-Nonadienal in Lipid Matrices

This protocol is adapted for the analysis of **2,4-Nonadienal** in edible oils and can be modified for other lipid-rich biological samples.[5]

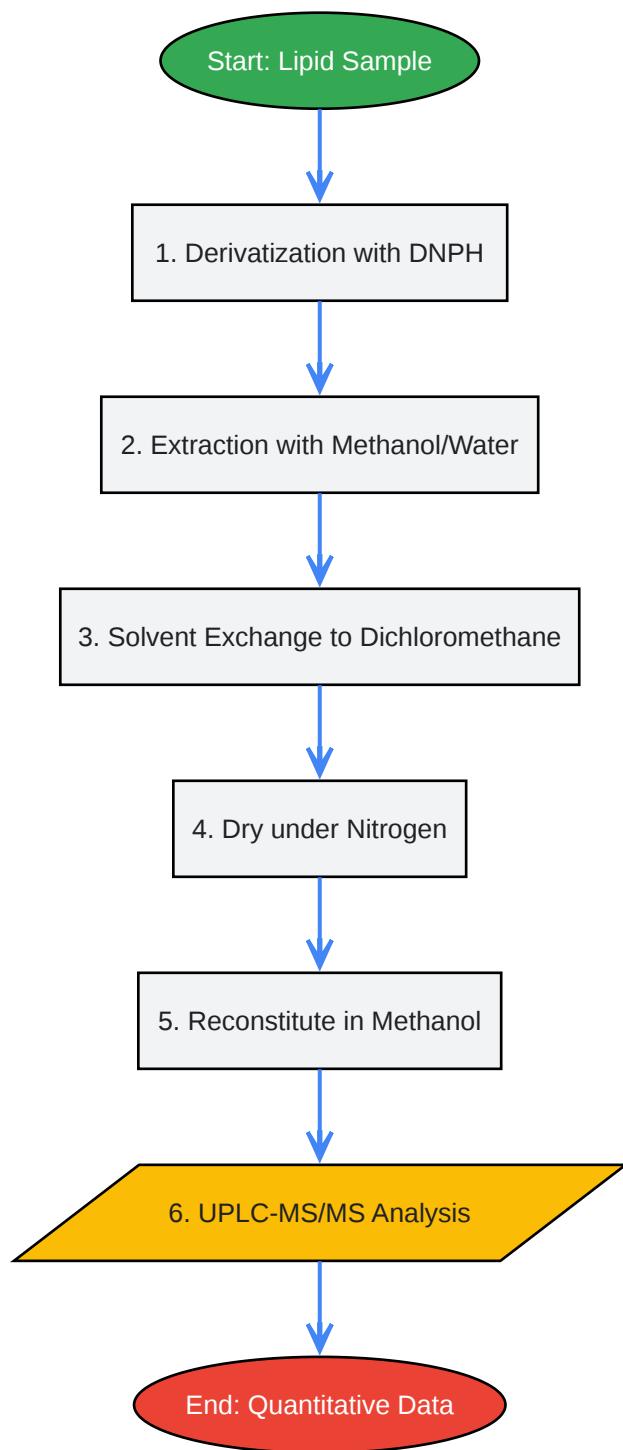
Objective: To quantify the concentration of **2,4-Nonadienal** using UPLC-MS/MS following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

#### Materials:

- Sample containing lipids (e.g., edible oil)
- 2,4-dinitrophenylhydrazine (DNPH) solution (2.5 mM in methanol with 10% concentrated HCl)
- Methanol-water solution (75:25, v/v)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Nitrogen gas for drying
- UPLC-MS/MS system

#### Procedure:

- Sample Preparation: Weigh approximately 0.2 g of the lipid sample into a suitable vial.
- Derivatization: Add 1 mL of freshly prepared DNPH reagent to the sample. Vortex to mix and allow the reaction to proceed.
- Extraction of Derivatives:
  - Add 2 mL of methanol-water (75:25, v/v) to the vial.
  - Vortex thoroughly to extract the DNPH-aldehyde derivatives.
  - Centrifuge at 5000 x g for 5 minutes to separate the layers.
  - Carefully collect the upper methanol layer.
  - Repeat the extraction with another 2 mL of the methanol-water solution and combine the methanol layers.
- Solvent Exchange:
  - To the combined methanol extracts, add 3.5 mL of water.
  - Extract the DNPH derivatives with 2 mL of dichloromethane.
  - Centrifuge at 5000 x g for 5 minutes and collect the lower dichloromethane layer.
  - Repeat the dichloromethane extraction and combine the organic layers.
- Concentration and Reconstitution:
  - Dry the combined dichloromethane layers under a gentle stream of nitrogen gas.
  - Reconstitute the dried residue in 2 mL of methanol, ensuring complete dissolution by vortexing for 2 minutes.
- Analysis: Analyze the reconstituted sample by UPLC-MS/MS. A standard curve should be prepared by derivatizing known concentrations of **2,4-Nonadienal** in parallel with the samples.



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Workflow for the quantification of **2,4-Nonadienal**.

## Assessment of Genotoxicity using the Comet Assay

The Comet assay (single-cell gel electrophoresis) is a widely used method to detect DNA strand breaks in individual cells.[7][8]

Objective: To assess the DNA damage in cells exposed to **2,4-Nonadienal**.

Materials:

- Cultured cells (e.g., human cell line like THP-1 or primary cells)
- **2,4-Nonadienal** stock solution
- Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
- Lysis solution (high salt and detergent)
- Alkaline electrophoresis buffer (pH > 13)
- Neutralization buffer
- DNA stain (e.g., SYBR Green)
- Fluorescence microscope with appropriate software for image analysis

Procedure:

- Cell Treatment: Expose cultured cells to various concentrations of **2,4-Nonadienal** for a defined period (e.g., 2-24 hours). Include appropriate positive (e.g., H<sub>2</sub>O<sub>2</sub>) and negative (vehicle) controls.
- Cell Harvesting and Embedding:
  - Harvest the cells and resuspend them in a buffer at a controlled density.
  - Mix the cell suspension with molten LMPA at ~37 °C.
  - Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMPA.
  - Allow the agarose to solidify on a cold plate.

- Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and nuclear membranes, leaving behind the DNA-containing nucleoids.
- DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
- Electrophoresis: Apply a voltage (e.g., 0.7 V/cm) for a set time (e.g., 20-30 minutes).<sup>[7]</sup> Damaged DNA (with strand breaks) will migrate from the nucleoid, forming a "comet tail."
- Neutralization and Staining:
  - Neutralize the slides with a neutralization buffer.
  - Stain the DNA with a fluorescent dye.
- Visualization and Analysis:
  - Visualize the comets using a fluorescence microscope.
  - Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the percentage of DNA in the tail).

## Safety and Handling

**2,4-Nonadienal** is classified as a combustible liquid and may cause skin irritation and allergic reactions.<sup>[3]</sup>

- Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and open flames.

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